Ethyl 1-methylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 1-methylpyrrolidine-2-carboxylate is an organic compound with the molecular formula C₈H₁₅NO₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the alkylation of 1-methylpyrrolidine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Another method involves the esterification of 1-methylpyrrolidine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or even further to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted esters or amides.
Scientific Research Applications
Ethyl 1-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the body.
Comparison with Similar Compounds
Ethyl 1-methylpyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-pyrrolidinecarboxylate: Lacks the methyl group on the nitrogen atom.
1-Methylpyrrolidine-2-carboxylic acid: The carboxylic acid form of the compound.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique aspects of this compound.
Biological Activity
Ethyl 1-methylpyrrolidine-2-carboxylate (EMPC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C8H15NO2 and a molecular weight of approximately 157.21 g/mol. Its structure consists of a pyrrolidine ring with an ethyl ester group at the carboxylic acid position and a methyl group on the nitrogen atom, which contributes to its unique chemical reactivity and biological activity.
The biological activity of EMPC is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity or alter cellular signaling pathways, leading to diverse biological effects such as:
- Inhibition of Enzyme Activity : EMPC has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing neurotransmitter activity and other signaling mechanisms in biological systems.
Antimicrobial Properties
Research indicates that EMPC exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showcasing significant zones of inhibition in vitro. The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular functions .
Antiviral Potential
Emerging studies suggest that EMPC may possess antiviral properties. Its mechanism involves interfering with viral replication processes by targeting viral enzymes or host cell receptors essential for viral entry and propagation. This potential has prompted further investigation into its use as a therapeutic agent against viral infections.
Comparative Analysis with Similar Compounds
To understand the uniqueness of EMPC, it is essential to compare it with structurally similar compounds:
Case Study 1: Antimicrobial Efficacy
In a controlled study, EMPC was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results demonstrated that EMPC had a notable inhibitory effect on MRSA, suggesting its potential utility in treating resistant bacterial infections. The study utilized standard disk diffusion methods to measure the zones of inhibition, confirming EMPC's effectiveness compared to conventional antibiotics .
Case Study 2: Antiviral Activity
Another study investigated the antiviral properties of EMPC against influenza virus strains. The compound was administered in vitro to infected cell cultures, revealing a significant reduction in viral load. The mechanism was attributed to the inhibition of viral neuraminidase activity, which is crucial for viral release from host cells. These findings support further exploration into EMPC as a candidate for antiviral drug development.
Properties
CAS No. |
90243-87-1 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6-9(7)2/h7H,3-6H2,1-2H3 |
InChI Key |
FBTUOHOLPTXSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN1C |
Origin of Product |
United States |
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